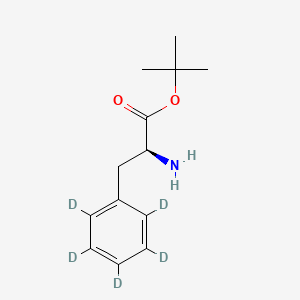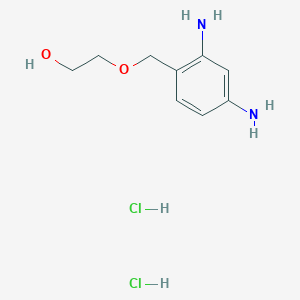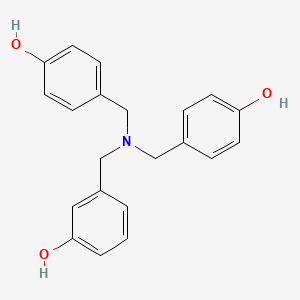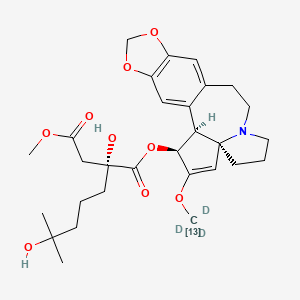
(E)-4-Methyl-N'-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a benzenesulfonohydrazide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonohydrazides, such as:
- N-(2-naphthyl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
- 4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxoethylidene)benzenesulfonohydrazide
Uniqueness
What sets (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of functional groups and rings makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H25N3O3S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-(1-naphthalen-2-yl-2-oxo-2-piperidin-1-ylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-18-9-13-22(14-10-18)31(29,30)26-25-23(24(28)27-15-5-2-6-16-27)21-12-11-19-7-3-4-8-20(19)17-21/h3-4,7-14,17,26H,2,5-6,15-16H2,1H3/b25-23- |
Clave InChI |
AGXAQBDBQFEFQH-BZZOAKBMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC3=CC=CC=C3C=C2)\C(=O)N4CCCCC4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC3=CC=CC=C3C=C2)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)




![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)

